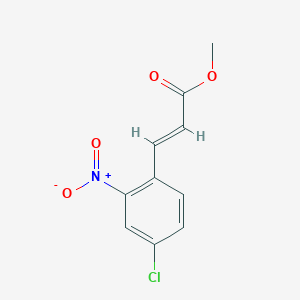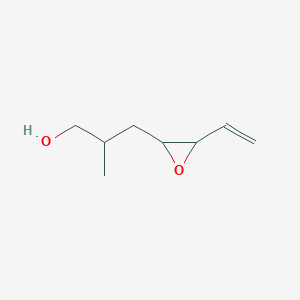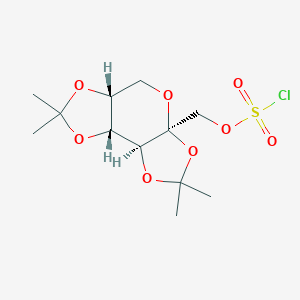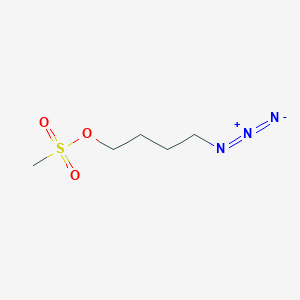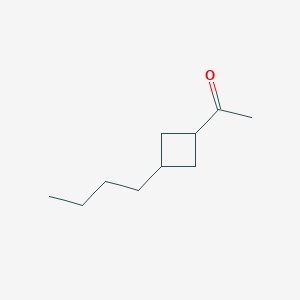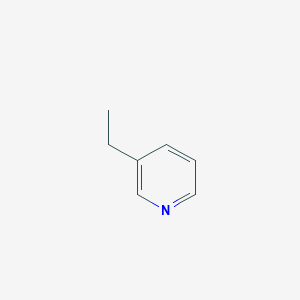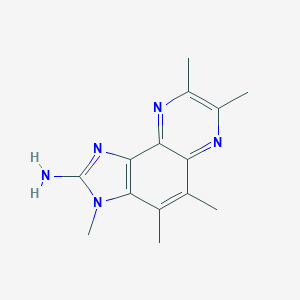
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7,8-pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7,8-pentamethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic amine that contains an imidazole ring fused with a quinoxaline ring. The pentamethyl substitution on the imidazole ring makes this compound unique and gives it distinct properties.
Mechanism of Action
The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7,8-pentamethyl- is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been suggested that this compound may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7,8-pentamethyl- has a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells. In addition, studies have suggested that this compound may have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7,8-pentamethyl- is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, and it has the potential to be developed into a new anticancer drug. However, one of the limitations of this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7,8-pentamethyl-. One direction is to further investigate the mechanism of action of this compound and to identify the specific enzymes and pathways that it targets. Another direction is to test this compound in animal models to evaluate its efficacy and toxicity. Additionally, research can focus on developing new synthetic methods for this compound that are more efficient and scalable. Finally, studies can be conducted to investigate the potential applications of this compound in other fields, such as materials science and catalysis.
Synthesis Methods
The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7,8-pentamethyl- is a complex process that involves multiple steps. The most common method for synthesizing this compound is through the reaction of 2,3-dichloroquinoxaline with 1,2,4,5-tetramethylimidazole in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound in good yield. Other methods for synthesizing this compound have also been reported in the literature.
Scientific Research Applications
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7,8-pentamethyl- has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been tested for its anticancer activity. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been tested for its antiviral activity, and it has been found to inhibit the replication of the hepatitis C virus.
properties
CAS RN |
146177-62-0 |
|---|---|
Product Name |
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7,8-pentamethyl- |
Molecular Formula |
C14H17N5 |
Molecular Weight |
255.32 g/mol |
IUPAC Name |
3,4,5,7,8-pentamethylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C14H17N5/c1-6-7(2)13-12(18-14(15)19(13)5)11-10(6)16-8(3)9(4)17-11/h1-5H3,(H2,15,18) |
InChI Key |
JVQARNVOLWRXJG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC(=C(N=C2C3=C1N(C(=N3)N)C)C)C)C |
Canonical SMILES |
CC1=C(C2=NC(=C(N=C2C3=C1N(C(=N3)N)C)C)C)C |
Other CAS RN |
146177-62-0 |
synonyms |
2,AMINO-3,4,5,7,8-PENTAMETHYLIMIDAZO(4,5-F)QUINOXALINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



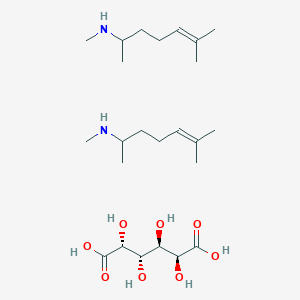


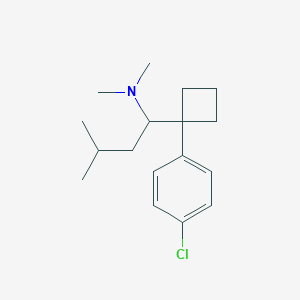
![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)
